molecular formula C12H15NO3 B8765826 5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate

5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate

Cat. No. B8765826
M. Wt: 221.25 g/mol
InChI Key: UIAJSYUQMNXHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(5-amino-2,2-dimethyl-3H-1-benzofuran-7-yl) acetate

InChI

InChI=1S/C12H15NO3/c1-7(14)15-10-5-9(13)4-8-6-12(2,3)16-11(8)10/h4-5H,6,13H2,1-3H3

InChI Key

UIAJSYUQMNXHSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1OC(C2)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.5 grams (0.014 mole) of 2,2-dimethyl-5-nitro-2,3-dihydrobenzo[2,3-b]furan-7-yl acetate (known compound) and a catalytic amount of 10% palladium on carbon in 125 mL of ethanol was subjected to hydrogenation conditions using a Parr Hydrogenator. Upon completion of the uptake of the theoretical amount of hydrogen, the reaction mixture was filtered and concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel using methylene chloride, followed by 5% methanol in methylene chloride as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 2.7 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
2,2-dimethyl-5-nitro-2,3-dihydrobenzo[2,3-b]furan-7-yl acetate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

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